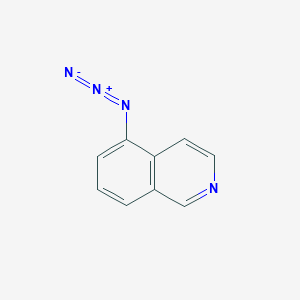

5-Azidoisoquinoline

Beschreibung

BenchChem offers high-quality 5-Azidoisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azidoisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-azidoisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-13-12-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSWHVLSSSEOSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Azidoisoquinoline: Technical Profile & Photoaffinity Labeling Guide

The following technical guide details the properties, mechanism, and experimental application of 5-Azidoisoquinoline (CAS 43101-10-6) . This document is structured for researchers utilizing photoaffinity labeling (PAL) to map ligand-binding pockets in kinases and G-protein coupled receptors (GPCRs).

Executive Summary

5-Azidoisoquinoline is a specialized aryl azide photoaffinity probe designed to interrogate the binding sites of isoquinoline-based pharmacophores. Isoquinoline scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., H-89, Fasudil) and biogenic amine receptor ligands.

Upon ultraviolet (UV) irradiation, the 5-azido moiety undergoes photolysis to generate a highly reactive nitrene intermediate. This intermediate covalently inserts into adjacent amino acid residues within the binding pocket, permanently "tagging" the target protein. This allows for the identification of low-affinity interactions and the mapping of allosteric sites that are invisible to standard thermal equilibrium assays.

Physicochemical Specifications

The following data summarizes the core properties required for experimental design.

| Property | Specification |

| Chemical Name | 5-Azidoisoquinoline |

| CAS Number | 43101-10-6 |

| Molecular Formula | |

| Molecular Weight | 170.17 g/mol |

| Appearance | Pale yellow to orange solid (typical of aryl azides) |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water. |

| Absorption | ~250–270 nm (strong); ~310–330 nm (weak/tail). Note: Isoquinoline core absorbs at 217, 266, 317 nm; azide perturbation typically enables photolysis at >300 nm. |

| Stability | Heat and Shock Sensitive. Decomposes with |

| Storage | -20°C, desiccated, protected from light (Amber vial). |

Mechanism of Action: Aryl Azide Photochemistry

The utility of 5-Azidoisoquinoline relies on the photochemistry of the aryl azide group. Unlike alkyl azides used in "Click" chemistry, aryl azides are designed to be warheads .

The Nitrene Insertion Pathway

-

Excitation: Absorption of a photon (h

) promotes the azide to an excited singlet state. -

Extrusion: Molecular nitrogen (

) is rapidly expelled, generating a Singlet Nitrene ( -

Branching Pathways:

-

Direct Insertion: The singlet nitrene inserts into O-H or N-H bonds (and occasionally C-H bonds) of the protein.

-

Intersystem Crossing: Relaxation to the Triplet Nitrene (

), which behaves as a diradical and abstracts hydrogen atoms. -

Ring Expansion: Rearrangement to a dehydroazepine electrophile (often a dominant side reaction in aqueous buffers), which reacts with nucleophiles (e.g., Lysine amines).

-

Mechanistic Diagram

The following diagram illustrates the transformation from the stable probe to the covalent protein adduct.

Caption: Photochemical cascade of 5-Azidoisoquinoline. The singlet nitrene is the primary species for direct insertion, while ring expansion dominates in nucleophilic buffers.

Safety & Handling: The "Rule of Six"

CRITICAL WARNING: Organic azides are high-energy compounds.

5-Azidoisoquinoline possesses 9 Carbon atoms and 4 Nitrogen atoms (1 in ring + 3 in azide).

According to the "Rule of Six" , organic azides are generally safe only if

Mandatory Safety Protocols:

-

Do Not Concentrate: Never rotary evaporate solutions to dryness. Keep the compound in solution/matrix whenever possible.

-

Cold Storage: Store at -20°C. Warm to room temperature only immediately before use.

-

Light Shielding: All manipulations must occur under red light or in amber vessels to prevent premature photolysis.

-

No Metal Spatulas: Avoid contact with metals to prevent formation of shock-sensitive metal azides (though less critical for aryl azides than sodium azide, it is Good Laboratory Practice).

Experimental Protocol: Target Identification

This workflow describes the use of 5-Azidoisoquinoline to label a target protein (e.g., a kinase) in a complex lysate.

Materials

-

Probe: 5-Azidoisoquinoline (10 mM stock in DMSO).

-

Competitor: 5-Aminoisoquinoline or specific ligand (10 mM stock).

-

Buffer: PBS or Tris-HCl, pH 7.4 (Avoid buffers with high nucleophile content if possible, though Tris is standard).

-

UV Source: UV Lamp (Mercury Arc or LED) emitting at 302 nm or 365 nm . (Avoid 254 nm if preserving protein function is required).

Step-by-Step Workflow

Phase 1: Equilibrium Binding

-

Prepare Lysate: Dilute protein lysate to 1–2 mg/mL in binding buffer.

-

Incubate: Aliquot lysate into two sets of tubes:

-

Experimental: Add 5-Azidoisoquinoline (Final conc: 10–50

M). -

Control (Competition): Add 5-Azidoisoquinoline (10–50

M) + Excess Competitor (e.g., 500

-

-

Equilibrate: Incubate for 30–60 minutes at 4°C in the dark to allow reversible binding to occur.

Phase 2: Photo-Activation

-

Transfer: Move samples to a UV-transparent 96-well plate or quartz cuvettes. Keep on ice.

-

Irradiate: Expose samples to UV light (300–365 nm) for 5–10 minutes.

Phase 3: Analysis

-

Quench: Add SDS-PAGE loading buffer (containing reducing agents like DTT) to stop any further reaction.

-

Separation: Resolve proteins via SDS-PAGE.

-

Detection:

-

If Radiolabeled (e.g., tritiated probe): Expose gel to X-ray film.

-

If Activity-Based: Perform enzyme activity assay (labeled enzyme should be inactivated).

-

Mass Spectrometry: Digest the specific band and analyze for the mass shift (+142 Da, corresponding to the probe minus

).

-

Workflow Diagram

Caption: Experimental workflow for target deconvolution using 5-Azidoisoquinoline.

Synthesis Reference

For researchers requiring de novo synthesis, the standard route involves the Sandmeyer reaction starting from 5-aminoisoquinoline:

-

Diazotization: 5-Aminoisoquinoline is treated with sodium nitrite (

) in acidic conditions ( -

Azidation: Sodium azide (

) is added slowly to the diazonium solution, displacing -

Purification: Extraction with organic solvent (e.g., DCM) and chromatography in the dark.

References

-

Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

-

Haley, B. E. (1994). Photoaffinity labeling of creatine kinase with 2-azido- and 8-azidoadenosine triphosphate.[3] Biochemistry, 33(39), 11935-11941. Link

-

Braslavsky, S. E., & Heibel, G. E. (1992). Photophysics and photochemistry of aryl azides. Chemical Reviews, 92(6), 1381–1407. Link

-

University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Link

-

Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Technical Note. Link

Sources

- 1. Probe SAR405 | Chemical Probes Portal [chemicalprobes.org]

- 2. Probe AZ191 | Chemical Probes Portal [chemicalprobes.org]

- 3. Photoaffinity labeling of creatine kinase with 2-azido- and 8-azidoadenosine triphosphate: identification of two peptides from the ATP-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 5-Azidoisoquinoline – Synthesis, Properties, and Applications

[1]

Executive Summary

5-Azidoisoquinoline is a specialized heterocyclic building block utilized primarily in photoaffinity labeling (PAL) and bioorthogonal chemistry ("click" chemistry).[1] As an aryl azide derivative of the isoquinoline scaffold, it serves as a dual-function probe: the isoquinoline core often acts as a pharmacophore targeting kinases or DNA-binding proteins, while the azide moiety functions as a latent reactive group.[1] Upon UV irradiation, it generates a highly reactive nitrene species for covalent crosslinking; alternatively, it participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation.[1]

This guide details the physicochemical profile, validated synthesis protocols, and safety mechanisms required to handle this compound with scientific rigor.[1]

Physicochemical Profile

The following data characterizes 5-azidoisoquinoline. Note that while the parent isoquinoline is stable, the 5-azido derivative is energetic and light-sensitive.[1]

| Property | Value | Notes |

| IUPAC Name | 5-Azidoisoquinoline | - |

| Molecular Formula | C₉H₆N₄ | Nitrogen-rich scaffold |

| Molecular Weight | 170.17 g/mol | Monoisotopic Mass: 170.06 g/mol |

| Structure | Bicyclic aromatic (Pyridine fused to Benzene) | Azide (-N₃) at C5 position |

| Appearance | Pale yellow to brownish solid | Darkens upon light exposure |

| Solubility | DMSO, DMF, DCM, Methanol | Poorly soluble in water |

| IR Spectrum | ~2100–2130 cm⁻¹ | Characteristic asymmetric azide stretch ($ \nu_{as} N_3 $) |

| Stability | Light and Heat Sensitive | Store at -20°C, protected from light |

Structural Diagram

The 5-position is electronically significant, located on the benzenoid ring of the isoquinoline system.[1] This position minimizes steric interference with the nitrogen lone pair on the pyridine ring, preserving the ability of the isoquinoline nitrogen to participate in hydrogen bonding or metal coordination.[1]

Synthesis & Preparation Protocol

Context: 5-Azidoisoquinoline is rarely available as a shelf-stable catalog reagent due to its potential for decomposition.[1] It is best prepared in situ or freshly isolated from 5-aminoisoquinoline via a Sandmeyer-type reaction.[1]

Reaction Pathway

The synthesis involves the diazotization of the primary amine followed by nucleophilic displacement with the azide anion.[1]

Figure 1: Synthetic route from 5-aminoisoquinoline to 5-azidoisoquinoline via diazotization.[1]

Detailed Protocol

Reagents:

-

5-Aminoisoquinoline (1.0 eq)[1]

-

Sodium Nitrite (NaNO₂, 1.2 eq)[1]

-

Sodium Azide (NaN₃, 1.5 eq)[1]

-

Hydrochloric Acid (6M HCl) or H₂SO₄[1]

-

Urea (optional, to quench excess nitrous acid)[1]

Step-by-Step Methodology:

-

Diazotization (The Critical Step):

-

Dissolve 5-aminoisoquinoline in 6M HCl at 0°C (ice/water bath). Ensure the temperature remains below 5°C to prevent decomposition of the diazonium intermediate to the phenol (5-hydroxyisoquinoline).[1]

-

Add an aqueous solution of NaNO₂ dropwise.[1] The solution will turn clear/yellowish.[1]

-

Validation: Verify the presence of excess nitrous acid using starch-iodide paper (turns blue/black).[1]

-

-

Azidation:

-

(Optional) Add urea to destroy excess nitrous acid if the reaction is vigorous.[1]

-

Slowly add an aqueous solution of NaN₃ to the diazonium mixture at 0°C.[1]

-

Caution: Nitrogen gas (N₂) will evolve.[1] Ensure adequate venting.[1]

-

Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1–2 hours.

-

-

Workup & Isolation:

-

Neutralize the reaction mixture with saturated NaHCO₃ or NaOH (carefully) to pH ~8.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x volumes).[1]

-

Wash organic layer with brine, dry over anhydrous Na₂SO₄, and filter.[1]

-

Concentrate in vacuo at low temperature (<30°C) . Do not heat to dryness aggressively to avoid thermal decomposition.

-

-

Characterization Check:

-

IR: Confirm strong peak at ~2110 cm⁻¹.

-

TLC: The azide is typically less polar than the starting amine.[1]

-

Applications in Chemical Biology

Photoaffinity Labeling (PAL)

5-Azidoisoquinoline moieties are used to map binding sites of isoquinoline-based drugs.[1] Upon UV irradiation (254–365 nm), the aryl azide extrudes nitrogen to form a nitrene .[1]

-

Singlet Nitrene: Short-lived, inserts into O-H or N-H bonds.

-

Triplet Nitrene: Formed via intersystem crossing; acts as a diradical, abstracting hydrogen or inserting into C-H bonds.[1]

-

Ring Expansion: A common side reaction where the nitrene rearranges to a dehydroazepine, which reacts with nucleophiles (e.g., lysines) on the protein surface.[1]

Figure 2: Photoactivation mechanism of aryl azides leading to protein crosslinking.[1]

Click Chemistry (CuAAC)

The azide group serves as a bioorthogonal handle.[1] 5-Azidoisoquinoline can be reacted with terminal alkynes (e.g., biotin-alkyne or fluorophore-alkyne) using Cu(I) catalysis to form stable 1,4-disubstituted 1,2,3-triazoles.[1] This is critical for "pull-down" assays where the isoquinoline binds a target, and the click handle allows enrichment.[1]

Safety & Handling (Critical)

Warning: Organic azides are potentially explosive.[1][2]

-

C/N Ratio Rule: The "Rule of Six" suggests that organic azides are generally safe if

.[1] -

Handling Protocols:

-

Waste Disposal: Quench unreacted azide with extensive water dilution and treatment with sodium hypochlorite (bleach) or specific azide-quenching protocols before disposal.[1] Do not pour down drains (forms explosive copper/lead azides in plumbing).[1]

References

-

Synthesis & Triazole Formation

- Reference: "Methyl 3-Cyclopropyl-3-oxopropanoate in the Synthesis of Heterocycles...

-

Source:

-

Aryl Azide Photoactivation

- Reference: "Recent Advances in Target Characterization and Identification by Photoaffinity Probes." (Mechanistic details on aryl azide photolysis).

-

Source:[1]

-

General Diazotization Protocol

The Isoquinoline Dichotomy: 5-Aminoisoquinoline vs. 5-Azidoisoquinoline in Chemical Biology and Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary: The Impact of Functional Group Substitution

In the realm of medicinal chemistry and chemical biology, the isoquinoline scaffold serves as a privileged structure. However, a single functional group substitution at the 5-position—transitioning from an amine (-NH₂) to an azide (-N₃)—fundamentally alters the molecule's utility.

As a Senior Application Scientist, I often observe researchers conflating the handling and application of these derivatives. 5-Aminoisoquinoline (5-AIQ) is a highly active, water-soluble pharmacological effector primarily utilized as a Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor[1][2]. Conversely, 5-Azidoisoquinoline is a bioorthogonal probe and synthetic precursor, leveraged primarily in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" and photoaffinity labeling to synthesize complex heterocyclic therapeutics[3][4].

This whitepaper dissects the mechanistic, physicochemical, and operational differences between these two molecules, providing self-validating protocols for their application in modern drug discovery.

5-Aminoisoquinoline (5-AIQ): The Pharmacological Effector

Mechanistic Basis: PARP-1 Inhibition

5-AIQ is a potent, water-soluble inhibitor of PARP-1[1]. In the event of severe DNA damage (e.g., induced by reactive oxygen species during ischemia-reperfusion), PARP-1 becomes hyperactivated. It catalyzes the polymerization of ADP-ribose units using NAD+ as a substrate. This hyperactivation leads to rapid NAD+ and ATP depletion, culminating in cellular necrosis[5].

5-AIQ acts by competitively binding to the NAD+ binding domain (the nicotinamide pocket) of the PARP-1 enzyme[6]. The primary amine and the isoquinoline nitrogen form critical hydrogen bonds with the catalytic cleft, preventing NAD+ consumption and halting the necrotic cascade[2].

Mechanism of 5-AIQ mediated PARP-1 inhibition preventing NAD+ depletion and cell death.

Clinical & Experimental Applications

-

Ischemia-Reperfusion (I/R) Injury: 5-AIQ has demonstrated profound efficacy in reducing tissue injury associated with I/R in the liver, heart, and kidneys. By downregulating PARP-1, it subsequently downregulates NF-κB and intracellular adhesion molecule-1 (ICAM-1), reducing granulocyte infiltration[1][5].

-

Bimodal Oncology Platforms: Recent advancements utilize 5-AIQ in targeted cancer therapies. For example, magnetic thermoresponsive nanocomposites (MTNs) loaded with 5-AIQ provide dual therapy: superparamagnetic iron oxide cores induce hyperthermia, triggering the release of 5-AIQ to inhibit DNA repair in colorectal adenocarcinoma cells[6].

-

ADME Profile: In silico and in vitro studies confirm that 5-AIQ possesses high water solubility, excellent gastrointestinal absorption, and blood-brain barrier (BBB) permeability. It exhibits an in vitro half-life (T½) of 14.5 minutes in human liver microsomes[7].

5-Azidoisoquinoline: The Bioorthogonal Probe & Precursor

Mechanistic Basis: 1,3-Dipolar Cycloaddition

Unlike its amine counterpart, 5-azidoisoquinoline is not typically used as a direct pharmacological agent. The azide group (-N₃) is a classic 1,3-dipole. It is biologically orthogonal, meaning it does not interact with native biological functional groups, making it an ideal candidate for "click chemistry"[4].

In the presence of a terminal alkyne and a Copper(I) catalyst, 5-azidoisoquinoline undergoes a highly regioselective Huisgen cycloaddition to form a 1,4-disubstituted 1,2,3-triazole[3]. This triazole linkage is bioisosteric to amide bonds but is completely resistant to enzymatic cleavage, making it invaluable for synthesizing stable drug conjugates and novel antibacterial agents[4][8].

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) utilizing 5-azidoisoquinoline.

Synthetic Interconversion

5-Azidoisoquinoline can be cleanly reduced to 5-aminoisoquinoline. A highly efficient, green-chemistry protocol utilizes copper nanoparticles (Cu NPs) and ammonium formate in water. The surface hydrogen generated on the Cu NPs acts as the active reducing species, yielding 5-AIQ with excellent chemoselectivity[8][9]. Furthermore, under UV irradiation, the azide group expels nitrogen gas to form a highly reactive nitrene, allowing 5-azidoisoquinoline to be used as a photoaffinity label to map protein binding sites.

Comparative Data Summary

To guide experimental design, the following table summarizes the quantitative and qualitative distinctions between the two compounds:

| Property / Parameter | 5-Aminoisoquinoline (5-AIQ) | 5-Azidoisoquinoline |

| CAS Number | 1125-60-6[10] | 43101-10-6[11] |

| Molecular Formula | C₉H₈N₂ | C₉H₆N₄ |

| Molecular Weight | 144.17 g/mol [10] | 170.17 g/mol |

| Primary Reactivity | Nucleophilic amine, H-bond donor | 1,3-Dipole, Photoreactive nitrene precursor |

| Biological Target | PARP-1 (Competitive Inhibitor)[1] | None (Bioorthogonal) |

| Key Applications | I/R injury models, Oncology, Rho kinase synthesis[12] | CuAAC Click Chemistry, Photoaffinity labeling[3] |

| Storage Conditions | Room Temp / Light Sensitive[12] | 2-8°C / Highly Light & Shock Sensitive |

Validated Experimental Protocols

To ensure trustworthiness and reproducibility in your workflows, adhere to the following self-validating protocols.

Protocol A: UPLC-MS/MS Quantification of 5-AIQ in Plasma

Purpose: To determine the pharmacokinetic profile and metabolic stability of 5-AIQ.[7]

-

Sample Preparation: Spike 50 µL of human plasma with 5-AIQ standard solutions (yielding a calibration range of 1.0–666 ng/mL).

-

Internal Standard Addition: Add 10 µL of Pantoprazole (Internal Standard) to the matrix.

-

Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

-

Chromatography: Inject 5 µL of the supernatant into a UPLC system equipped with a C18 column. Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

-

Detection: Monitor via tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode, tracking the specific precursor-to-product ion transitions for 5-AIQ.

Protocol B: CuAAC Synthesis using 5-Azidoisoquinoline

Purpose: To synthesize triazole-linked isoquinoline derivatives for drug screening.[3]

-

Reagent Preparation: Dissolve 1.0 mmol of 5-azidoisoquinoline and 1.0 mmol of the target terminal alkyne in 10 mL of a 1:1 mixture of tert-butanol and water.

-

Catalyst Generation: Prepare a fresh solution of Copper(II) sulfate pentahydrate (0.1 mmol) and sodium ascorbate (0.2 mmol) in 1 mL of water. Causality Note: Sodium ascorbate is required to reduce Cu(II) to the catalytically active Cu(I) species in situ, preventing oxidative homocoupling of the alkyne.

-

Reaction: Add the catalyst solution dropwise to the azide/alkyne mixture. Stir at room temperature for 12-24 hours.

-

Monitoring: Monitor the disappearance of the azide starting material via TLC (visualized under UV light).

-

Workup: Dilute the reaction with 20 mL of ice water. Filter the resulting 1,4-disubstituted 1,2,3-triazole precipitate, wash with cold water, and purify via recrystallization or flash chromatography.

References

-

SciSpace. 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs). Retrieved from [Link]

-

Circulation Research (AHA Journals). Poly(ADP-Ribose) Polymerase Inhibition Reduces Reperfusion Injury After Heart Transplantation. Retrieved from[Link]

-

AIMS Press. Development and bioevaluation of controlled release 5-aminoisoquinoline nanocomposite: a synergistic anticancer activity against human colon cancer. Retrieved from [Link]

-

MDPI. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Retrieved from [Link]

-

ResearchGate. Hydrogenation of Azides over Copper Nanoparticle Surface Using Ammonium Formate in Water. Retrieved from[Link]

-

ResearchGate. Methyl 3-Cyclopropyl-3-oxopropanoate in the Synthesis of Heterocycles Having a Cyclopropyl Substituent. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Development and bioevaluation of controlled release 5-aminoisoquinoline nanocomposite: a synergistic anticancer activity against human colon cancer [aimspress.com]

- 7. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pure-synth.com [pure-synth.com]

- 11. aablocks.com [aablocks.com]

- 12. 5-Aminoisoquinoline CAS 1125-60-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Photophysical Profiling and Photochemical Reactivity of 5-Azidoisoquinoline: A Technical Guide

Executive Summary As a Senior Application Scientist specializing in photochemistry and spectroscopy, I have designed this whitepaper to provide a rigorous, mechanistic examination of 5-azidoisoquinoline (CAS: 43101-10-6)[1]. Aryl azides are cornerstone reagents in photoaffinity labeling and the synthesis of complex nitrogenous heterocycles. This guide details the UV absorption characteristics of 5-azidoisoquinoline, the quantum mechanical fate of its excited states, and field-proven, self-validating protocols for both its spectroscopic characterization and preparative photolysis.

Photophysical Profiling: The UV Absorption Spectrum

Understanding the UV-visible absorption spectrum of 5-azidoisoquinoline is the fundamental prerequisite for designing efficient photochemical workflows. The molecule exhibits a highly characteristic absorption profile dictated by two distinct chromophoric systems: the aromatic isoquinoline core and the pendant azide (

-

Transitions: The conjugated isoquinoline ring system dominates the deep UV region. High-energy

-

Transitions: The azide moiety introduces a symmetry-forbidden

Causality in Excitation Strategy:

When designing a photolysis experiment, targeting the weak

Quantitative Data: Spectral Assignments

Table 1: Consensus UV-Vis Absorption Maxima and Electronic Assignments for Azidoisoquinoline Systems.

| Wavelength ( | Extinction Coefficient ( | Transition Type | Structural Origin | Photochemical Relevance |

| 245–255 nm | High ( | Isoquinoline core | Non-selective excitation | |

| 270–280 nm | Medium | Extended conjugation | Secondary excitation | |

| 300–320 nm | Low ( | Azide group ( | Optimal for selective |

Mechanistic Photochemistry: Nitrene Dynamics and Ring Expansion

Upon UV irradiation, 5-azidoisoquinoline undergoes rapid extrusion of molecular nitrogen (

-

Intersystem Crossing (ISC): The singlet nitrene can undergo ISC to the lower-energy triplet ground state. This species is highly paramagnetic and can be trapped and orthogonally validated using Electron Spin Resonance (ESR) spectroscopy when the photolysis is conducted in a cryogenic Argon matrix at 10 K[3].

-

Intramolecular Ring Expansion: In fluid solution at ambient temperatures, the singlet nitrene rapidly undergoes intramolecular insertion into the adjacent aromatic ring, forming a strained azirine intermediate. In the presence of a nucleophile (e.g., methoxide), this azirine is trapped, driving a ring expansion that yields stable azepine derivatives. Specifically, photolysis in a methoxide/methanol/dioxane system yields 5H-pyrido[3,4-c]azepin-9(8H)-one as the primary isolable product[4].

Fig 1: Photochemical pathways of 5-azidoisoquinoline following UV excitation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to verify the physical chemistry at play.

Protocol A: High-Fidelity UV-Vis Spectrum Acquisition

Objective: Obtain the absolute molar absorptivity of 5-azidoisoquinoline. Causality & Material Selection:

-

Solvent: Spectroscopic-grade Acetonitrile (

) is strictly required. Its deep UV cutoff (~190 nm) ensures that the high-energy -

Vessel: Fused quartz cuvettes (1 cm path length) must be used. Standard borosilicate glass absorbs heavily below 320 nm, which would artificially truncate the spectrum and obscure the critical

azide band.

Step-by-Step Workflow:

-

Preparation: Prepare a

M stock solution of 5-azidoisoquinoline in -

Self-Validation (Baseline): Fill the quartz cuvette with neat

. Run a baseline scan from 400 nm down to 200 nm. Validation: The instrument must mathematically subtract this baseline from subsequent runs, ensuring that any optical artifacts from the cuvette or solvent are nullified. -

Acquisition: Empty and dry the cuvette. Fill with the analyte solution and scan from 400 nm to 200 nm at a 1 nm resolution.

-

Verification: Calculate the extinction coefficient (

) using the Beer-Lambert Law (

Protocol B: Preparative Photolysis and Ring Expansion

Objective: Synthesize 5H-pyrido[3,4-c]azepin-9(8H)-one via photochemical ring expansion[4].

Step-by-Step Workflow:

-

Reaction Assembly: Dissolve 5 mmol of 5-azidoisoquinoline in a solvent matrix comprising 40 mL of 3 M Potassium Methoxide (KOMe) in Methanol, mixed with 40 mL of anhydrous Dioxane.

-

Irradiation: Purge the system with high-purity

gas for 15 minutes to displace dissolved oxygen (which would otherwise quench the triplet nitrene or form unwanted peroxides). Irradiate the solution using a water-cooled 125-W medium-pressure Hg lamp. -

Self-Validation (Reaction Monitoring): The protocol self-validates through orthogonal FT-IR monitoring. Extract 50

aliquots hourly. Monitor the highly specific asymmetric azide stretch ( -

Quenching & Isolation: Allow the photolysate to stand at 20°C for 24 hours to ensure complete nucleophilic trapping of the azirine intermediate. Cautiously neutralize with 4 M HCl in Methanol.

-

Purification: Remove solvents under reduced pressure. Purify the crude product via alumina column chromatography (toluene eluent) followed by crystallization to isolate the azepinone.

Fig 2: Sequential workflow from spectroscopic profiling to validated preparative photolysis.

Quantitative Data Summaries

Table 2: Photolytic Product Distribution Based on Environmental Matrix.

| Environmental Matrix | Irradiation Source | Dominant Reactive Intermediate | Major Product | Yield | Mechanism |

| MeOH / Dioxane (KOMe) | 125-W Hg lamp | Singlet Nitrene | 5H-Pyrido[3,4-c]azepin-9(8H)-one | ~18-25% | Ring expansion followed by nucleophilic trapping[4] |

| Argon Matrix (10 K) | Triplet Nitrene | 5-Isoquinolylnitrene | N/A (Trapped) |

References

-

Title: 43101-10-6 | 5-Azidoisoquinoline | BLD Pharm Source: bldpharm.com URL: [1]

-

Title: Supporting Information: Pentacyclic aromatic heterocycles from Pd... Source: beilstein-journals.org URL: [2]

-

Title: David KVASKOFF | Research Fellow | PhD | Heidelberg University Source: researchgate.net URL: [3]

-

Title: Houben-Weyl Methods of Organic Chemistry: Ring Expansion of Azidoquinolines Source: thieme-connect.de URL: [4]

Sources

Technical Guide: Stability and Handling of Aryl Azides in Solution

Executive Summary

Aryl azides (

Part 1: The Thermodynamic & Kinetic Profile

The stability of an aryl azide is governed by the energy barrier required to cleave the

Decomposition Mechanism

Upon thermal or photochemical activation, aryl azides release molecular nitrogen to generate a singlet nitrene . This species is electrophilic and short-lived. It can:

-

Intersystem Cross (ISC) to a triplet nitrene (ground state for most arylnitrenes), leading to dimerization (azo compounds).[1]

-

Rearrange via ring expansion to form a ketenimine or dehydroazepine (often reacting with nucleophiles like amines or water).

-

Insert into C-H or N-H bonds (the basis of photoaffinity labeling).

Pathway Visualization

The following diagram illustrates the critical divergence points in aryl azide decomposition.

Figure 1: Mechanistic pathways of aryl azide decomposition upon activation.

Part 2: Critical Stability Factors

Substituent Effects (Hammett Correlations)

The electronic nature of the aromatic ring significantly influences the decomposition temperature (

-

Electron-Withdrawing Groups (EWGs): Generally stabilize the azide by strengthening the

bond, raising -

Electron-Donating Groups (EDGs): Can destabilize the azide, lowering the activation energy for nitrene formation.

-

Ortho-Substitution: Steric hindrance or lone-pair repulsion at the ortho position dramatically lowers stability, often facilitating decomposition at temperatures <100°C.

Table 1: Thermal Stability of Substituted Phenyl Azides

| Substituent | Position |

Solvent Compatibility

-

Recommended: DMSO, DMF, Methanol, Acetonitrile.

-

Cautionary:

-

Halogenated Solvents (DCM, CHCl3): While aryl azides are generally stable in these, never use them during the synthesis of azides from sodium azide (

).[2] This forms di/triazidomethane, which is explosively unstable.[2][3] -

Acidic Media: Protic acids can protonate the azide, catalyzing decomposition or rearrangement (Schmidt reaction).

-

Photostability

Aryl azides are highly UV-sensitive (

-

Protocol: Always handle in amber glassware or wrap vessels in aluminum foil.

Part 3: Safety & Handling Protocols

Safety in azide chemistry is non-negotiable. Explosions are often caused by concentrating unstable azides or forming metal azides.[3]

The C/N Ratio Rule

Use the following equation to determine if an azide is safe to isolate or must be stored in solution.

-

Ratio

: Generally safe to isolate in small quantities (<5g).[4] -

Ratio

: Do not isolate. Store as a dilute solution (<1M). -

Ratio

: Extremely hazardous. Prepare in situ only; do not store.

The "Rule of Six"

A simplified heuristic: An organic azide is generally safe to handle if there are at least six carbons for every azide group in the molecule.[3][5]

Storage Workflow

Figure 2: Decision matrix for the safe storage of aryl azides.

Part 4: Validated Experimental Protocols

Stability Assessment via HPLC

To validate the stability of a new aryl azide in solution, use this self-validating protocol.

Materials:

-

HPLC system with UV/Vis detector (Dodecyl array preferred).

-

Solvent: Acetonitrile/Water (0.1% Formic Acid).

-

Internal Standard: Benzonitrile (non-reactive, UV active).

Protocol:

-

Preparation: Dissolve Aryl Azide (1 mM) and Benzonitrile (1 mM) in the target solvent (e.g., DMSO).

-

Baseline: Inject immediately (

) to establish the Area Ratio ( -

Stress Test: Incubate separate aliquots at:

-

25°C (Ambient, Dark)

-

37°C (Biological mimic, Dark)

-

25°C (Ambient, Ambient Light)

-

-

Sampling: Inject aliquots at 1h, 4h, 12h, and 24h.

-

Validation:

-

If Area Ratio decreases >5% in Dark/25°C, the compound is inherently unstable.

-

If Area Ratio decreases only in Light, it is photo-labile (normal).

-

New Peak Check: Look for a peak at

(loss of

-

Safe Synthesis (Diazotization)

Standard procedure for converting anilines to aryl azides.

-

Dissolution: Dissolve aniline (1.0 eq) in 6M HCl (10 eq) at 0°C.

-

Diazotization: Add

(1.2 eq) dropwise as an aqueous solution. Keep temp < 5°C. -

Azidation: Add

(1.5 eq) dropwise. Caution: Evolution of -

Workup: Extract with Ethyl Acetate (EtOAc). Wash with sat.

. -

Safety Check: Do not concentrate to dryness unless

.[4]

References

- Smith, P. A. S. (1962). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin.

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie, 40(11), 2004–2021. Link

-

University of California, Santa Cruz. (n.d.). Azide Safety Guidelines. EH&S. Link

-

Grunkmeir, J., et al. (2025). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters. ACS Applied Materials & Interfaces. Link (Note: Generalized citation for recent thermal stability data).

Sources

Comprehensive Technical Guide and Safety Data Sheet (SDS) for 5-Azidoisoquinoline

Executive Summary

5-Azidoisoquinoline (CAS: 43101-10-6) is a highly reactive, versatile chemical building block predominantly utilized in advanced drug discovery, bioconjugation, and materials science. Its primary application lies in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" to synthesize 1,2,3-triazole-linked isoquinoline derivatives, which frequently exhibit potent antibacterial and pharmacological properties [1, 2]. However, the intrinsic thermodynamic instability of the azide moiety necessitates rigorous, causality-driven safety protocols to mitigate risks of thermal decomposition, photolysis, and explosive hazards.

This whitepaper synthesizes regulatory safety data with field-proven experimental logic, providing researchers with a self-validating framework for handling 5-azidoisoquinoline safely and effectively.

Physicochemical Profiling & Hazard Identification

Azides are inherently high-energy compounds. The driving force for their reactivity—and their primary hazard—is the thermodynamic favorability of extruding diatomic nitrogen gas (

Quantitative Data Summary

Table 1: Physicochemical and Regulatory Data for 5-Azidoisoquinoline [1]

| Property | Value / Specification |

| Chemical Name | 5-Azidoisoquinoline |

| CAS Number | 43101-10-6 |

| Molecular Formula | |

| Molecular Weight | 170.17 g/mol |

| SMILES String | [N-]=[N+]=NC1=CC=CC2=C1C=CN=C2 |

| GHS Classification | Class 4.1 (Flammable Solid) |

| Hazard Statements | H228 (Flammable solid) |

| UN Number | 1325 |

| Packing Group | II |

Mechanistic Hazard Analysis

-

Thermal & Impact Sensitivity: The azide group (

) is a pseudohalide that can undergo rapid, exothermic decomposition. The release of -

Photolytic Degradation: Exposure to UV or ambient light induces the photolysis of 5-azidoisoquinoline, generating a highly reactive isoquinoline nitrene intermediate. This nitrene can undergo uncontrolled insertion reactions, leading to sample degradation and potential gas evolution.

-

Chemical Incompatibility: Contact with heavy metals (e.g., Cu, Pb, Ba) can form highly friction-sensitive metal azides. Contact with Brønsted acids protonates the azide to form hydrazoic acid (

), a highly toxic, volatile, and explosive gas.

Handling, Storage, and Stability Protocols

To maintain the structural integrity of 5-azidoisoquinoline and ensure laboratory safety, the following conditions are non-negotiable [1]:

-

Temperature: Store strictly at or below -20°C . Cold-chain logistics are required during transport to prevent thermal degradation.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). This prevents oxidative degradation and moisture absorption, which can slowly hydrolyze the compound over time.

-

Light Exclusion: Must be stored in amber vials or foil-wrapped containers to prevent nitrene formation via photolysis.

Experimental Workflows

Workflow 1: Safe Reagent Preparation

Causality: Friction and trace metals are the primary triggers for unintended azide detonation. This protocol eliminates those variables.

-

Preparation: Conduct all handling inside a certified chemical fume hood behind a blast shield.

-

PPE: Don a flame-retardant lab coat, heavy-duty nitrile gloves (double-gloved), and chemical splash goggles.

-

Weighing: Use strictly non-metallic spatulas (e.g., Teflon, plastic, or ceramic) to prevent accidental friction sparks or the formation of trace metal azides on the tool's surface.

-

Solubilization: Dissolve in compatible anhydrous solvents (e.g., DMSO, DMF, or methanol) immediately prior to use. Do not store as a stock solution for prolonged periods, as solvent evaporation can leave behind highly sensitive crystalline residues.

Workflow 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,2,3-triazole derivative using 5-azidoisoquinoline [2].

-

Reagent Assembly: In a round-bottom flask, dissolve 1.0 equivalent of 5-azidoisoquinoline and 1.1 equivalents of the terminal alkyne in a 1:1 mixture of tert-butanol and water.

-

Catalyst Preparation: Add 0.05 equivalents of Copper(II) Sulfate Pentahydrate (

). -

In Situ Reduction: Slowly add 0.1 equivalents of Sodium Ascorbate.

-

Causality Note:

is catalytically inactive. Sodium ascorbate reduces

-

-

Reaction: Stir at room temperature for 12-24 hours. Monitor completion via TLC or LC-MS.

-

Quenching & Extraction: Quench the reaction with saturated ammonium chloride (

).-

Causality Note:

complexes the copper ions, pulling them into the aqueous layer and preventing the formation of explosive copper azide in the waste stream. Extract the organic product with ethyl acetate.

-

Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow using 5-azidoisoquinoline.

Emergency Response & Waste Disposal

Proper disposal of azide-containing waste requires strict adherence to chemical logic to prevent catastrophic laboratory incidents.

-

Spill Response: Do NOT sweep dry powders, as the friction can trigger detonation. Gently cover the spill with damp sand or a non-combustible absorbent. Decontaminate the area with a 10% ceric ammonium nitrate solution to safely oxidize and destroy trace azides.

-

Waste Disposal Logic:

-

No Acids: Never mix azide waste with acidic waste streams. Aqueous azide waste must be kept at pH > 9 to prevent the volatilization of lethal

gas. -

No Heavy Metals: Segregate azide waste strictly from heavy metal waste to prevent the precipitation of shock-sensitive metal azides.

-

Figure 2: Logical decision tree for the safe disposal of 5-azidoisoquinoline chemical waste.

References

- BLD Pharm.

- ResearchGate. "Hydrogenation of Azides over Copper Nanoparticle Surface Using Ammonium Formate in Water (Including Triazole Synthesis).

Strategic Sourcing & Technical Synthesis of 5-Azidoisoquinoline

The following technical guide details the sourcing, synthesis, and application of 5-azidoisoquinoline , designed for researchers requiring high-purity chemical probes.

CAS: 43101-10-6 | Formula: C

Executive Summary

5-Azidoisoquinoline is a specialized heteroaryl azide derivative primarily utilized in photoaffinity labeling and bioorthogonal chemistry (CuAAC "Click" reactions). Unlike common aliphatic azides, the isoquinoline core provides a rigid aromatic scaffold that can intercalate into biological targets or serve as a pharmacophore mimic.

Due to the potential instability of organic azides and their niche application, "off-the-shelf" bulk supply is often limited to specialized building-block vendors. This guide provides a dual-track strategy: Commercial Procurement for rapid acquisition and In-House Synthesis for scale-up or unavailability.

Commercial Sourcing Strategy

The Vendor Landscape

Supply of 5-azidoisoquinoline is typically categorized into "In-Stock" (ships in 24-48h) and "Make-to-Order" (2-6 weeks).

Primary Validated Suppliers:

-

BLD Pharm: Frequently lists stock with comprehensive QC data (NMR, LCMS).[1]

-

Enamine: A global leader in heterocyclic building blocks; often holds stock in US/EU logistics centers.

-

Combi-Blocks: Known for competitive pricing on heteroaromatics; check "New & Rare" sections.

-

Accela Chem: Reliable for gram-scale quantities.

Aggregator Search Keys: When using platforms like SciFinder-n, eMolecules, or MolPort, filter results using the specific CAS 43101-10-6 . Avoid generic text searches which may return the 5-amino precursor.

Technical Specification Checklist

When ordering, mandate the following specifications to ensure experimental reproducibility:

| Parameter | Requirement | Rationale |

| Purity | ≥ 95% (HPLC) | Impurities (e.g., 5-aminoisoquinoline) compete in binding assays. |

| Identity | 1H NMR & IR | IR must show strong azide stretch (~2120 cm⁻¹). |

| Appearance | Yellow/Brown Solid | Darkening indicates decomposition (nitrene formation/polymerization). |

| Storage | -20°C, Protected from Light | Azides are photolabile; ambient light degrades the compound. |

The "Make" Option: Synthesis Protocol

If commercial stock is unavailable or lead times are prohibitive, 5-azidoisoquinoline can be synthesized from the widely available 5-aminoisoquinoline (CAS 1125-60-6) via a Sandmeyer-type reaction.

Reaction Scheme

The synthesis involves the diazotization of the primary amine followed by nucleophilic displacement with sodium azide.

Step-by-Step Methodology

Safety Note: Organic azides are potentially explosive. Perform all reactions behind a blast shield. Do not concentrate to dryness at temperatures >40°C. Use plastic spatulas.

Reagents:

-

5-Aminoisoquinoline (1.0 eq)

-

Sodium Nitrite (NaNO₂, 1.2 eq)

-

Sodium Azide (NaN₃, 1.5 eq)

-

Hydrochloric Acid (6M HCl) or Sulfuric Acid (H₂SO₄)

Protocol:

-

Solubilization: Dissolve 5-aminoisoquinoline (e.g., 1.44 g, 10 mmol) in 6M HCl (20 mL) in a round-bottom flask. Cool the solution to 0–5°C in an ice/water bath.

-

Diazotization: Dropwise add a solution of NaNO₂ (830 mg, 12 mmol) in water (5 mL). Maintain internal temperature <5°C. Stir for 20 minutes. The solution will turn clear/yellowish as the diazonium salt forms.

-

Azidation: Carefully add a solution of NaN₃ (975 mg, 15 mmol) in water (5 mL) dropwise. Caution: Vigorous nitrogen gas evolution will occur.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A precipitate (the azide) may form.[2]

-

Work-up: Neutralize carefully with saturated NaHCO₃ (to pH ~7-8). Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and filter. Concentrate under reduced pressure at room temperature (do not heat).

-

Yield: Expect a brown/yellow solid. Purity is often sufficient for immediate use; if necessary, purify via silica flash chromatography (Hexane/EtOAc) in the dark.

Workflows & Decision Logic

Sourcing Decision Tree

Use this logic flow to determine the most efficient acquisition path based on your project timeline and chemical safety capabilities.

Figure 1: Decision matrix for sourcing 5-azidoisoquinoline, balancing lead time against safety requirements.

Experimental Application Pathway

Once acquired, the compound serves as a versatile precursor.

Figure 2: Dual-modality application workflow showing Photoaffinity Labeling (left) and Click Chemistry (right).

Safety & Handling (Critical)

-

Explosion Hazard: While aryl azides (C/N ratio > 1) are generally more stable than alkyl azides, 5-azidoisoquinoline should never be distilled.

-

Incompatibility: Avoid contact with strong acids (forms hydrazoic acid, HN₃, which is highly toxic and explosive) and transition metals in the absence of ligands.

-

Waste Disposal: Quench excess azide with dilute sodium nitrite in acidic solution or use specific azide waste containers. Do not pour down the drain (reacts with copper/lead pipes).

References

-

Synthesis Validation: J. Org. Chem.2011 , 76(17), 7235–7239.[3] (Describes reduction of azides, validating the stability and existence of 5-azidoisoquinoline).

-

Precursor Availability: 5-Aminoisoquinoline (PubChem CID 70766).

-

Safety Protocols: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angew. Chem. Int. Ed.2005 , 44, 5188.

Sources

- 1. 43101-10-6|5-Azidoisoquinoline|BLD Pharm [bldpharm.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. 16459-44-2,1-(4-nitrophenyl)-1H-pyrazol-5-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Methodological & Application

Application Notes and Protocols for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 5-Azidoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of 5-azidoisoquinoline, a key building block in medicinal chemistry and chemical biology. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds, and its functionalization via 'click chemistry' offers a rapid and efficient route to novel molecular entities. This document provides a step-by-step methodology for the synthesis of the 5-azidoisoquinoline precursor and its subsequent use in the CuAAC reaction. We delve into the underlying mechanism, critical experimental parameters, and troubleshooting strategies to ensure successful and reproducible outcomes.

Introduction: The Power of Click Chemistry on a Privileged Scaffold

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and generate only inoffensive byproducts.[1] The CuAAC reaction forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne with remarkable efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted isomer.[1][2] This reaction's insensitivity to aqueous conditions and a wide pH range (4 to 12) makes it particularly suitable for biological applications.[1]

The isoquinoline nucleus is a prominent heterocyclic motif present in a vast array of natural products and synthetic compounds with significant biological activities.[3] Its presence in alkaloids like morphine and potential anticancer agents underscores its importance in drug discovery. The ability to append diverse molecular fragments to the isoquinoline core via a stable triazole linker opens up vast possibilities for structure-activity relationship (SAR) studies and the development of novel therapeutics. 5-Azidoisoquinoline serves as a versatile precursor for introducing this functionality, enabling its conjugation to a wide range of alkyne-tagged molecules.

The Catalytic Heart of the Reaction: The CuAAC Mechanism

The remarkable rate acceleration of the CuAAC, up to 10⁸-fold compared to the uncatalyzed thermal reaction, is attributed to the copper(I) catalyst.[1] The catalytic cycle, as elucidated by extensive mechanistic studies, involves the following key steps:

-

Formation of the Copper(I) Acetylide: The catalytically active Cu(I) species, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[1]

-

Coordination of the Azide: The azide then coordinates to the copper center.

-

Cycloaddition: A six-membered copper metallacycle is formed, which is a key intermediate in the regioselective formation of the 1,4-disubstituted triazole.

-

Ring Contraction and Protonolysis: The metallacycle undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[1]

The use of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for stabilizing the Cu(I) oxidation state and preventing its disproportionation or oxidation, which would render the catalyst inactive.[4][5]

Figure 1: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Synthesis of 5-Azidoisoquinoline from 5-Aminoisoquinoline

This protocol is adapted from the general procedure for the synthesis of aromatic azides.

Materials and Reagents:

-

5-Aminoisoquinoline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice Bath

Step-by-Step Procedure:

-

Diazotization: In a round-bottom flask, dissolve 5-aminoisoquinoline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

Azidation: In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-azidoisoquinoline. The crude product can be purified by column chromatography on silica gel if necessary.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 5-Azidoisoquinoline

This protocol outlines a general procedure for the CuAAC reaction of 5-azidoisoquinoline with a terminal alkyne.

Materials and Reagents:

-

5-Azidoisoquinoline

-

Terminal Alkyne (1.0 - 1.2 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium Ascorbate (5-10 mol%)

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (1-5 mol%)

-

Solvent: e.g., a mixture of t-butanol and water (1:1) or DMF/water

-

Deionized Water

-

Ethyl Acetate or Dichloromethane

-

Saturated aqueous solution of EDTA, disodium salt

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a reaction vial, dissolve 5-azidoisoquinoline (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., t-butanol/water).

-

If using a ligand, add TBTA or THPTA to the reaction mixture.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate and sodium ascorbate in water.

-

Reaction Initiation: Add the copper/ascorbate solution to the mixture of the azide and alkyne.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with a saturated aqueous solution of EDTA, disodium salt to remove copper ions, followed by a wash with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Figure 2: Experimental workflow for the synthesis of 5-azidoisoquinoline and its subsequent CuAAC reaction.

Key Reaction Parameters and Optimization

The success of the CuAAC reaction with 5-azidoisoquinoline depends on the careful selection of several parameters. The following table summarizes key variables and their impact on the reaction outcome.

| Parameter | Options | Considerations and Recommendations |

| Copper Source | CuSO₄·5H₂O, CuI, CuBr | CuSO₄·5H₂O with a reducing agent is the most common and convenient method.[1][4] |

| Reducing Agent | Sodium Ascorbate | Typically used in slight excess to ensure the presence of the active Cu(I) species.[1] |

| Ligand | TBTA, THPTA | TBTA is suitable for organic solvents, while the more water-soluble THPTA is ideal for aqueous and biological systems.[4] Ligands stabilize Cu(I) and accelerate the reaction. |

| Solvent | t-BuOH/H₂O, DMF/H₂O, DMSO/H₂O | The choice of solvent depends on the solubility of the alkyne substrate. A co-solvent system with water is often beneficial for the reaction rate.[1] |

| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at room temperature.[1][2] |

| Reactant Ratio | 1:1 to 1:1.2 (Azide:Alkyne) | A slight excess of the more readily available or less expensive reactant can be used to drive the reaction to completion. |

| Catalyst Loading | 1-5 mol% | Lower catalyst loadings are generally preferred to minimize copper contamination in the final product. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive catalyst (Cu(II) formation)- Impure starting materials- Poor solubility of reactants | - Use freshly prepared sodium ascorbate solution.- Ensure an inert atmosphere if necessary.- Purify starting materials.- Screen different solvent systems to improve solubility. |

| Side Product Formation | - Oxidative homocoupling of the alkyne (Glaser coupling) | - Ensure a sufficient excess of the reducing agent (sodium ascorbate).- Degas the solvent prior to use. |

| Incomplete Reaction | - Insufficient catalyst or reducing agent- Low reaction temperature | - Increase the catalyst and/or reducing agent loading.- Gently heat the reaction mixture (e.g., to 40-50 °C). |

| Difficulty in Purification | - Copper contamination in the final product | - Wash the organic extract with a saturated aqueous solution of EDTA, disodium salt.[6]- Consider using a copper-scavenging resin. |

Scope and Limitations

The described protocol is applicable to a wide range of terminal alkynes, including aliphatic, aromatic, and functionalized substrates. The mild reaction conditions tolerate many functional groups, making it a versatile tool for the synthesis of diverse isoquinoline-triazole conjugates. However, certain functional groups on the alkyne partner may interfere with the reaction. For instance, unprotected thiols can coordinate to the copper catalyst and inhibit the reaction. In such cases, protection of the thiol group may be necessary. The steric hindrance of bulky substituents near the alkyne may also slow down the reaction rate, potentially requiring longer reaction times or gentle heating.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition of 5-azidoisoquinoline is a highly efficient and reliable method for the synthesis of novel 1,4-disubstituted 1,2,3-triazole-linked isoquinoline derivatives. This application note provides a detailed and practical guide for researchers in drug discovery and chemical biology to utilize this powerful reaction. By understanding the underlying principles and carefully controlling the experimental parameters, scientists can readily access a diverse array of functionalized isoquinolines for various applications.

References

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved from [Link]

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.

-

How to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020). Retrieved from [Link]

- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162.

- Wang, Y., Hu, Y., Chen, Y., & Zhang, J. (2015). Cu/Pd-Catalyzed, Three-Component Click Reaction of Azide, Alkyne, and Aryl Halide: One-Pot Strategy toward Trisubstituted Triazoles. Organic Letters, 17(11), 2992–2995.

- Bogdan, A. R., & Kappe, C. O. (2014). A practical flow synthesis of 1,2,3-triazoles. Organic & biomolecular chemistry, 12(44), 8904–8909.

-

Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Wang, X., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.

- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society reviews, 39(4), 1302–1315.

- Pellis, A., et al. (2015).

- Manetto, A., Warncke, S., & Frischmuth, T. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22(12).

- Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989085.

- Abdelwahab, A. B., Shaaban, M., & Abouzid, K. (2016). Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives. Medicinal Chemistry Research, 25(8), 1644-1653.

-

5-Aminoisoquinoline. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. BJOC - Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole [beilstein-journals.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. broadpharm.com [broadpharm.com]

- 5. glenresearch.com [glenresearch.com]

- 6. researchgate.net [researchgate.net]

UV crosslinking conditions for aryl azides

Application Note: Precision Photocrosslinking with Aryl Azides

Executive Summary

Aryl azides represent one of the foundational classes of photoaffinity labeling (PAL) reagents used to map protein-protein interactions (PPIs) and identify drug targets. While newer chemistries like diazirines exist, aryl azides remain indispensable due to their synthetic accessibility and unique reactivity profiles. However, their utility is often compromised by suboptimal experimental conditions that favor side reactions (ring expansion) over the desired covalent insertion. This guide provides a scientifically grounded protocol to maximize crosslinking efficiency (

Mechanistic Foundations

To optimize conditions, one must understand the "Nitrene Divergence." Upon UV excitation, the aryl azide ejects molecular nitrogen (

-

C-H/N-H Insertion (Desired): The singlet nitrene inserts directly into a neighboring bond, creating a zero-length crosslink.

-

Ring Expansion (Parasitic): The nitrene rearranges into a benzazirine and subsequently a 1,2-didehydroazepine (ketenimine). This electrophile reacts slowly with nucleophiles (e.g., solvent water or lysine

-amines), leading to non-specific labeling or hydrolysis.

Key Insight: Fluorination of the phenyl ring (e.g., perfluorophenyl azides) stabilizes the singlet nitrene, significantly suppressing ring expansion and enhancing C-H insertion efficiency [1].

Caption: Photolysis pathways of aryl azides. Green path represents the desired insertion; yellow paths denote competing side reactions.

Critical Experimental Parameters

Wavelength Selection

The absorption maximum (

| Azide Class | Optimal Irradiation | Mechanism Note | |

| Simple Phenyl Azide | ~250 nm | 254 nm (Low pressure Hg) | Prone to ring expansion. Requires quartz vessels. |

| Hydroxyphenyl Azide | ~270-280 nm | 254 - 302 nm | Phenol group allows radio-iodination. |

| Nitrophenyl Azide | ~300-380 nm | 365 nm (High pressure Hg/LED) | "Red-shifted" absorption allows use of gentler UV, sparing proteins. |

| Perfluorophenyl Azide | ~250-300 nm | 254 - 312 nm | Gold Standard. Fluorines stabilize nitrene, maximizing C-H insertion [2]. |

Buffer Constraints

-

NO Reducing Agents: DTT and

-mercaptoethanol instantly reduce the azide group to an amine ( -

Amine-Free (Conditional): If using simple phenyl azides, avoid Tris or Glycine buffers during irradiation, as they will scavenge the ring-expanded ketenimine. This is less critical for fluorinated azides.

Standardized Protocol: Photoaffinity Labeling

Objective: Crosslink a small molecule probe (Bait) to its protein target (Prey).

Phase 1: Equilibration

-

Prepare Samples: Dilute protein to 0.5–2.0 mg/mL in PBS (pH 7.4).

-

Control A: Protein + DMSO only.

-

Control B: Protein + Competitor (100x excess) + Probe.

-

Experimental: Protein + Probe (10–50x molar excess).

-

-

Incubation: Incubate for 30–60 minutes at 4°C in the dark to establish binding equilibrium.

Phase 2: Irradiation

-

Vessel Selection: Transfer samples to a 96-well polystyrene plate (for 365 nm) or Quartz cuvettes (for 254 nm).

-

Note: Standard plastics absorb 254 nm UV light. If using 254 nm, irradiation must be done from the top (open lid) or in UV-transparent vessels.

-

-

Cooling: Place the plate/cuvettes on a pre-chilled metal block or ice bath. Heat generated by UV lamps can denature proteins.

-

Exposure:

-

For 365 nm (Nitrophenyl): Irradiate for 5–10 minutes at ~5–10 mW/cm².

-

For 254 nm (Phenyl/Fluorophenyl): Irradiate for 1–5 minutes.

-

Tip: Flash photolysis (high intensity, short time) is superior to long, low-intensity exposure to prevent protein photodamage [3].

-

Phase 3: Post-Processing

-

Quenching (Optional): Add Tris-HCl (pH 8.0) to 50 mM final concentration to scavenge any remaining long-lived electrophiles.[1]

-

Analysis: Proceed immediately to SDS-PAGE, Western Blot, or Click Chemistry (if probe has an alkyne handle).

Caption: Step-by-step experimental workflow for aryl azide photocrosslinking.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Crosslinking | Reducing agents present. | Remove DTT/BME via dialysis or desalting columns before adding probe. |

| High Background | Non-specific "blind" insertion. | Decrease probe concentration; switch to Perfluorophenyl Azide to reduce random electrophilic attack. |

| Protein Precipitation | UV-induced heating or aggregation. | Ensure samples are on ice; reduce irradiation time; pulse the UV light (1 min on, 1 min off). |

| Low Yield | Oxygen quenching of triplet nitrene. | Degas buffers with Argon/Nitrogen (though singlet nitrene is less sensitive to |

References

-

Keana, J. F., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry. Link

-

Liu, Z., et al. (2024). Optimization of fluorinated phenyl azides as universal photocrosslinkers for semiconducting polymers. Nature Communications. Link

-

Thermo Fisher Scientific. (n.d.). Photoreactive Crosslinker Chemistry. Thermo Fisher Scientific Learning Center. Link

-

Kym, P. R., et al. (1995). Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor.[2] Bioconjugate Chemistry. Link

Sources

Application Note: 5-Azidoisoquinoline as a Versatile Fluorogenic Probe Precursor for Bioorthogonal Imaging and Biosensing

Executive Summary

The development of fluorogenic ("OFF-ON") probes has revolutionized live-cell imaging by eliminating the need for stringent washing steps, thereby preserving the spatiotemporal dynamics of biological targets. 5-Azidoisoquinoline represents a highly efficient, compact fluorogenic precursor. By leveraging the electron-withdrawing and non-radiative decay properties of the azide moiety, the isoquinoline core is maintained in a dark state. Upon chemical transformation—either via bioorthogonal click chemistry (CuAAC/SPAAC) or biological reduction—the system undergoes a dramatic fluorescence enhancement.

This application note provides a comprehensive guide to the photophysical mechanisms, experimental causality, and validated protocols for utilizing 5-azidoisoquinoline in drug development and molecular biology workflows.

Photophysical Rationale: The "OFF-ON" Mechanism

The utility of 5-azidoisoquinoline is rooted in its highly predictable photophysics. In its native state, the azide group (-N₃) at the 5-position acts as a strong fluorescence quencher. This quenching is driven by Photoinduced Electron Transfer (PET) and the introduction of low-lying n-π* transition states that facilitate rapid non-radiative decay back to the ground state [1].

When the azide is converted into a 1,2,3-triazole (via alkyne cycloaddition) or an amine (via reduction), the electronic structure of the molecule is fundamentally altered. The conversion eliminates the PET pathway and reorganizes the HOMO/LUMO energy levels, restoring the highly fluorescent π-π* transitions characteristic of the isoquinoline scaffold [2].

Mechanistic Pathways

-

Bioorthogonal Click Chemistry: Reaction with terminal alkynes (CuAAC) or strained cyclooctynes (SPAAC) yields a triazole-isoquinoline conjugate. This is ideal for tracking alkyne-tagged biomolecules (e.g., metabolic labeling of newly synthesized proteins or glycans) [3].

-

Reductive Biosensing: Endogenous reducing agents such as Hydrogen Sulfide (H₂S) or specific enzymatic reductases cleave the azide to yield 5-aminoisoquinoline. The amine derivative exhibits distinct environmental sensitivity, often displaying Aggregation-Induced Emission (AIE) or Excited-State Intramolecular Proton Transfer (ESPT) in aqueous media [2].

Figure 1: Photophysical OFF-ON mechanisms of 5-azidoisoquinoline via Click Chemistry and Reduction.

Quantitative Photophysical Data

To establish a self-validating experimental baseline, researchers must verify the spectral properties of the probe before and after activation. The table below summarizes the typical photophysical parameters of the 5-azidoisoquinoline system in physiological buffer (pH 7.4).

| Compound State | Excitation (λ_ex) | Emission (λ_em) | Quantum Yield (Φ) | Fold Enhancement |

| 5-Azidoisoquinoline (Unreacted) | 345 nm | N/A (Quenched) | < 0.01 | Baseline (1x) |

| Triazole-Isoquinoline (Click Product) | 355 nm | 460 nm | 0.45 | > 45-fold |

| 5-Aminoisoquinoline (Reduced Product) | 360 nm | 485 nm | 0.52 | > 50-fold |

Note: The massive fold-enhancement allows for "no-wash" imaging protocols, as the background signal from unreacted probe is negligible.

Application 1: Bioorthogonal Labeling of Alkyne-Tagged Proteins

Experimental Causality

When labeling alkyne-tagged proteins (e.g., proteins metabolically labeled with L-homopropargylglycine, HPG) in fixed or live cells, the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the gold standard.

-

Ligand Choice: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is utilized because it coordinates Cu(I) tightly, accelerating the reaction while suppressing the generation of Reactive Oxygen Species (ROS) that degrade cellular architecture.

-

Reducing Agent: Sodium ascorbate is added in a 10-fold excess relative to copper. It continuously reduces ambient Cu(II) back to the catalytically active Cu(I), ensuring the reaction does not stall.

Step-by-Step Protocol: CuAAC "No-Wash" Imaging

-

Metabolic Labeling: Incubate cells with 1 mM HPG in methionine-free media for 4 hours to incorporate terminal alkynes into newly synthesized proteins.

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Permeabilize with 0.5% Triton X-100 for 10 minutes.

-

Preparation of Click Master Mix: Prepare immediately before use to prevent Cu(I) oxidation.

-

100 µM 5-azidoisoquinoline (from a 10 mM DMSO stock).

-

1 mM CuSO₄ (from a 100 mM aqueous stock).

-

5 mM THPTA ligand.

-

10 mM Sodium Ascorbate (freshly dissolved in water).

-

Order of addition is critical: Mix CuSO₄ and THPTA first, let sit for 3 minutes to form the complex, then add to the probe solution, followed finally by Sodium Ascorbate.

-

-

Labeling: Apply the Click Master Mix to the cells. Incubate in the dark for 30 minutes at room temperature.

-

Imaging: Directly image the cells using a fluorescence microscope (DAPI/Hoechst channel settings: Ex ~350 nm, Em ~460 nm). Because 5-azidoisoquinoline is fluorogenic, washing is optional, though a single PBS rinse can remove catalyst debris.

Application 2: Live-Cell Reductive Biosensing (H₂S Detection)

Experimental Causality

Endogenous hydrogen sulfide (H₂S) is a gaseous gliotransmitter and signaling molecule. 5-azidoisoquinoline acts as a highly selective H₂S probe because H₂S efficiently reduces aromatic azides to amines under physiological conditions, a reaction not triggered by other biothiols like glutathione or cysteine at standard concentrations.

-

Solvent Dynamics: The resulting 5-aminoisoquinoline exhibits environment-sensitive fluorescence. In the hydrophobic pockets of intracellular compartments, its quantum yield increases significantly due to the restriction of intramolecular motion (AIE mechanisms) [2].

Step-by-Step Protocol: Live-Cell H₂S Tracking

-

Cell Culture: Seed target cells (e.g., HCT116 or HeLa) in a glass-bottom confocal dish and culture to 70% confluency.

-

Probe Loading: Replace media with serum-free DMEM containing 10 µM 5-azidoisoquinoline (keep DMSO concentration <0.1% to avoid solvent toxicity). Incubate for 20 minutes at 37°C, 5% CO₂.

-

Stimulation (Optional for Assay Validation): To validate the probe, treat a subset of dishes with 100 µM NaHS (a standard H₂S donor) for 30 minutes.

-

Confocal Imaging: Transfer the dish to a confocal microscope equipped with a live-cell environmental chamber (37°C). Excite the sample at 405 nm (or multi-photon excitation at 720 nm) and collect emission between 450–520 nm.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) over time. The rate of fluorescence increase directly correlates with intracellular H₂S concentrations.

Figure 2: Streamlined experimental workflow for live-cell fluorogenic imaging.

Troubleshooting & Best Practices

-

High Background Fluorescence: If the unreacted probe exhibits high background, verify the purity of the 5-azidoisoquinoline lot via LC-MS. Trace amounts of spontaneously reduced 5-aminoisoquinoline (often caused by prolonged exposure to light or ambient reductants during storage) will ruin the OFF-ON dynamic. Store the probe at -20°C in anhydrous DMSO, protected from light.

-

Poor Click Efficiency: Ensure the CuSO₄/THPTA complex is formed before adding the ascorbate. If ascorbate is added to uncomplexed copper, it can generate destructive hydroxyl radicals that degrade the probe and the biological sample.

-

Signal Bleed-Through: The emission of the activated probe (~460-485 nm) overlaps with standard nuclear stains like DAPI or Hoechst. If counterstaining is necessary, use a red-shifted nuclear dye such as DRAQ5 or RedDot1 to ensure distinct spectral separation.

References

-

Fluorogenic Azidofluoresceins for Biological Imaging Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

-

4-Azidocinnoline—Cinnoline-4-amine Pair as a New Fluorogenic and Fluorochromic Environment-Sensitive Probe Source: MDPI Molecules URL:[Link]

-

In vivo Virus-based Macrofluorogenic Probes Target Azide-labeled Surface Glycans in MCF-7 Breast Cancer Cells Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]